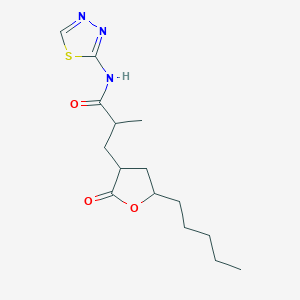![molecular formula C21H18BrNO3S B378226 Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate CAS No. 546097-25-0](/img/structure/B378226.png)
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromophenyl group, a phenylacetylamino group, and an ethyl ester group attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation: The attachment of the phenylacetyl group to the amino group through an acylation reaction using phenylacetyl chloride and a base like pyridine.
Thiophene Ring Formation: The construction of the thiophene ring via a cyclization reaction involving sulfur and a suitable diene precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiophenyl derivatives.
科学的研究の応用
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and thiophene moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The phenylacetylamino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 3-(4-bromophenyl)propionate: Similar in structure but lacks the thiophene ring and phenylacetylamino group.
4-Bromodiphenyl ether: Contains a bromophenyl group but differs in the ether linkage and absence of the thiophene ring.
Uniqueness
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is unique due to the combination of the bromophenyl, phenylacetylamino, and thiophene moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
546097-25-0 |
|---|---|
分子式 |
C21H18BrNO3S |
分子量 |
444.3g/mol |
IUPAC名 |
ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18BrNO3S/c1-2-26-21(25)19-17(15-8-10-16(22)11-9-15)13-27-20(19)23-18(24)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,23,24) |
InChIキー |
LXRORHBTKYQKRX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}acetamide](/img/structure/B378143.png)
![9-ethyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B378144.png)
![3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanol](/img/structure/B378145.png)
![1-[9-[2-(diethylamino)ethyl]-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B378146.png)
![1-{2-phenyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone](/img/structure/B378149.png)
![2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B378151.png)



![1-(allylsulfanyl)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B378156.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B378158.png)
![N-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(4-methoxyphenyl)amine](/img/structure/B378159.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378160.png)
![N-[4-({[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378163.png)
